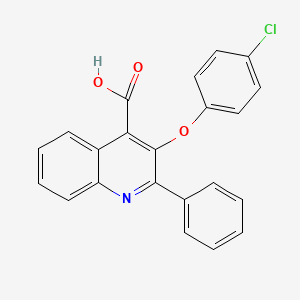![molecular formula C15H23N3O2 B2463613 2-环己基-N-[1-(氧杂环戊烷-3-基)-1H-吡唑-4-基]乙酰胺 CAS No. 1796947-80-2](/img/structure/B2463613.png)
2-环己基-N-[1-(氧杂环戊烷-3-基)-1H-吡唑-4-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
The exact mass of the compound 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员已经调查了这种化合物作为抗癌剂的潜力。 其独特的化学结构和与细胞途径的相互作用使其成为抑制肿瘤生长或转移的候选者 .
- 该化合物的氧杂环戊烷-3-基部分表明具有抗炎潜力。 研究已经探索了它对炎症途径的影响,包括细胞因子调节和炎症酶的抑制 .
- 鉴于其环己基和吡唑组分,研究人员已经研究了其神经保护特性。 它可能在阿尔茨海默病、帕金森病或中风等疾病中提供治疗益处 .
- 一些研究已经探索了它的镇痛特性。 该化合物的四氢呋喃-3-基可能与疼痛管理有关 .
- 化学家已经研究了它的合成途径并探索了增强其生物活性的修饰。 药物化学家旨在优化其结构以用于特定的治疗应用 .
- 研究人员已经筛选了这种化合物针对各种生物靶标,包括酶、受体和蛋白质。 了解其结合亲和力和选择性对于药物开发至关重要 .
抗癌研究
抗炎特性
神经保护和神经退行性疾病
镇痛作用
化学合成和药物化学
针对特定靶标的生物活性
属性
IUPAC Name |
2-cyclohexyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(8-12-4-2-1-3-5-12)17-13-9-16-18(10-13)14-6-7-20-11-14/h9-10,12,14H,1-8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIRPVTWWVJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2463530.png)
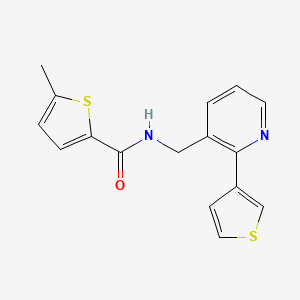
![4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2463532.png)
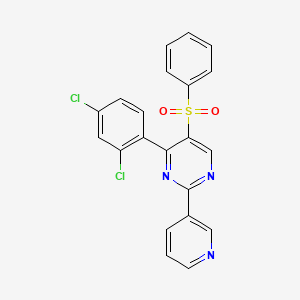
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)
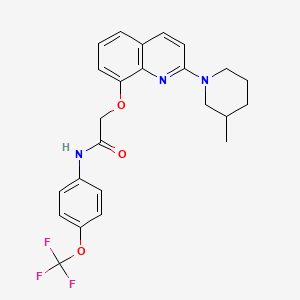
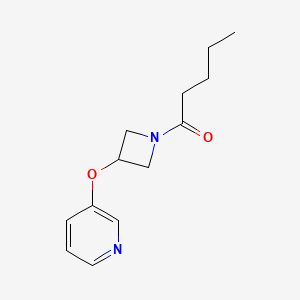
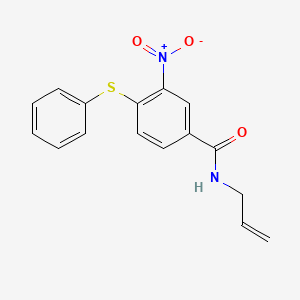
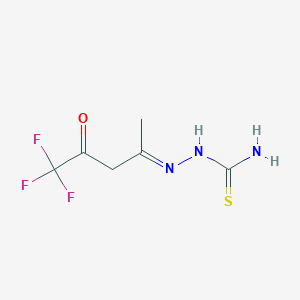
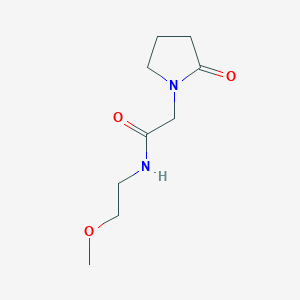
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
